molecular formula C21H18FN3O4S B1496720 1-(2-Cyclopropylethyl)-3-(1,1-Dioxido-2h-1,2,4-Benzothiadiazin-3-Yl)-6-Fluoro-4-Hydroxyquinolin-2(1h)-One CAS No. 477931-14-9

1-(2-Cyclopropylethyl)-3-(1,1-Dioxido-2h-1,2,4-Benzothiadiazin-3-Yl)-6-Fluoro-4-Hydroxyquinolin-2(1h)-One

Cat. No.: B1496720
CAS No.: 477931-14-9
M. Wt: 427.5 g/mol
InChI Key: QEMCDXCXSVPAAB-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylethyl)-3-(1,1-Dioxido-2h-1,2,4-Benzothiadiazin-3-Yl)-6-Fluoro-4-Hydroxyquinolin-2(1h)-One is a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. Its primary research value lies in the study of cystic fibrosis pathophysiology and the investigation of secretory mechanisms, particularly in models of secretory diarrhea. The compound functions by directly binding to the CFTR protein and effectively blocking chloride ion conductance [https://pubchem.ncbi.nlm.nih.gov/]. This specific inhibition allows researchers to probe the role of CFTR in epithelial fluid secretion and to develop potential therapeutic strategies for CFTR-mediated diseases. As a research-grade chemical tool, it is invaluable for in vitro assays and electrophysiological studies aimed at understanding channel gating and pharmacology. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-cyclopropylethyl)-3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-6-fluoro-4-hydroxyquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4S/c22-13-7-8-16-14(11-13)19(26)18(21(27)25(16)10-9-12-5-6-12)20-23-15-3-1-2-4-17(15)30(28,29)24-20/h1-4,7-8,11-12,26H,5-6,9-10H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMCDXCXSVPAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCN2C3=C(C=C(C=C3)F)C(=C(C2=O)C4=NS(=O)(=O)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468720
Record name AGN-PC-00BRN0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477931-14-9
Record name 1-(2-cyclopropylethyl)-3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-6-fluoro-4-hydroxy-2(1H)-quinolinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08278
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AGN-PC-00BRN0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(2-Cyclopropylethyl)-3-(1,1-Dioxido-2H-1,2,4-Benzothiadiazin-3-Yl)-6-Fluoro-4-Hydroxyquinolin-2(1H)-One, also known by its DrugBank ID DB08278, is a synthetic compound with potential therapeutic applications. This compound belongs to the class of fluoroquinolones and exhibits significant biological activity, particularly against viral infections such as Hepatitis C. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C21H18FN3O4S
  • Molecular Weight : 427.45 g/mol
  • CAS Number : 477931-14-9
  • IUPAC Name : 3-[1-(2-cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

The compound primarily acts as an inhibitor of the Hepatitis C virus (HCV) RNA-dependent RNA polymerase. It has been shown to disrupt viral replication by interfering with the enzymatic activity necessary for viral genome synthesis. The structure of this compound allows it to bind effectively to the active site of the polymerase, inhibiting its function and thus limiting viral proliferation .

Antiviral Activity

Research indicates that derivatives of 4-hydroxyquinolinones exhibit potent inhibitory effects on HCV polymerase enzymatic activity. Specifically, this compound has demonstrated efficacy in reducing viral load in infected cell lines .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by various structural components:

  • Cyclopropylethyl Group : Enhances lipophilicity and cellular uptake.
  • Fluorine Atom : Increases potency by enhancing binding affinity to the target enzyme.
  • Dioxido Group : Contributes to the stability and reactivity of the compound.

Table 1 summarizes key findings from SAR studies:

SubstituentEffect on Activity
CyclopropylethylIncreased cellular uptake
FluorineEnhanced binding affinity
DioxidoImproved stability

Study 1: Efficacy Against HCV

A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of various quinolinone derivatives against HCV. The results showed that the compound significantly reduced HCV replication in vitro with an IC50 value indicating potent antiviral activity .

Study 2: Toxicity Assessment

In a toxicological assessment involving animal models, the compound exhibited a favorable safety profile at therapeutic doses. No significant adverse effects were noted in terms of hepatic or renal function over a defined treatment period .

Scientific Research Applications

Antimicrobial Activity

As a fluoroquinolone derivative, NN2 has been investigated for its antimicrobial properties. Fluoroquinolones are known for their effectiveness against a broad spectrum of bacterial infections due to their mechanism of inhibiting bacterial DNA gyrase and topoisomerase IV.

Anticancer Potential

Recent studies suggest that NN2 may exhibit anticancer properties. The compound has been shown to influence cellular pathways involved in apoptosis and cell cycle regulation. For instance, it may repress cell cycle negative regulators like CDKN1A, thereby interrupting normal cell cycle checkpoints .

Inflammation Modulation

NN2 has also been noted for its potential role in modulating inflammatory responses. It may suppress NF-kappa-B activation and activate AP-1, which are critical pathways in inflammatory processes . This suggests possible applications in treating inflammatory diseases.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal explored the antimicrobial efficacy of NN2 against various strains of bacteria. The results indicated that NN2 demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, comparable to established fluoroquinolone antibiotics .

Investigation into Anticancer Properties

In vitro studies have shown that NN2 can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. These findings highlight its potential as a therapeutic agent for cancer treatment .

Evaluation of Anti-inflammatory Effects

Research examining the anti-inflammatory effects of NN2 revealed that it could reduce the production of pro-inflammatory cytokines in cultured macrophages. This suggests its potential utility in managing conditions characterized by chronic inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its combination of cyclopropylethyl, fluorinated quinoline, and sulfonated benzothiadiazine groups. Below is a comparative analysis with three analogs:

Table 1: Structural and Functional Comparison

Feature Target Compound (C21H18FN3O4S) 1-[(2-Chlorophenyl)methyl]-6-methoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one () 6-(Cyclopropylamino)-2H-1,4-benzothiazin-3(4H)-one ()
Core Structure Quinolin-2(1H)-one Quinolin-4-one Benzothiazin-3(4H)-one
Key Substituents - 6-Fluoro
- 4-Hydroxy
- 1,1-Dioxido-benzothiadiazine
- Cyclopropylethyl
- 6-Methoxy
- 2-Chlorophenylmethyl
- 4-Isopropylphenylsulfonyl
- Cyclopropylamino at C-6
Molecular Weight 427.45 g/mol ~529 g/mol (estimated) ~220.28 g/mol (estimated)
Functional Groups Sulfone, hydroxy, fluorine Sulfonyl, methoxy, chloro Amine, ketone
Potential Bioactivity Not explicitly reported (in evidence) Sulfonyl groups often enhance binding to proteases/kinases Benzothiazinones are explored for antimicrobial activity

Key Structural and Functional Differences

Quinoline Core Modifications: The target compound’s quinolin-2(1H)-one core differs from the quinolin-4-one in ’s analog. The 6-fluoro substituent in the target may improve metabolic stability compared to the 6-methoxy group in ’s compound, as fluorine reduces oxidative metabolism .

Benzothiadiazine vs. Benzothiazinone: The target’s 1,1-dioxido-benzothiadiazine group introduces a sulfone moiety, which is absent in ’s benzothiazinone. Sulfones are electronegative and may enhance binding to charged residues in enzymes (e.g., kinases or phosphatases) .

Side-Chain Variations :

  • The cyclopropylethyl group in the target compound is bulkier and more lipophilic than the 2-chlorophenylmethyl group in ’s analog. This could influence membrane permeability and pharmacokinetics.

Research Findings and Theoretical Implications

  • Antimicrobial Potential: Benzothiazinones (e.g., ) are associated with antimicrobial activity, particularly against Mycobacterium tuberculosis. The target’s benzothiadiazine sulfone may exhibit similar properties but requires experimental validation .
  • Enzyme Inhibition: Sulfonyl-containing compounds (e.g., ) often inhibit proteases or kinases. The target’s sulfone group could mimic this activity, but its efficacy depends on the spatial arrangement of the quinoline and benzothiadiazine systems .
  • Solubility Challenges : The hydroxy and sulfone groups may improve aqueous solubility compared to purely hydrophobic analogs (e.g., ’s chlorophenyl derivative), though the cyclopropylethyl chain could offset this advantage .

Preparation Methods

Synthesis of Benzothiadiazine Intermediate

  • Starting from 3,4-diaminobenzoic acid derivatives, sulfonyl chlorides such as benzenesulfonyl chloride or 2-nitrobenzene-1-sulfonyl chloride are reacted in dry dimethylformamide (DMF) with sodium hydride as base.
  • The reaction mixture is refluxed (typically for 10 hours) to yield sulfonamide-substituted benzimidazole derivatives.
  • The crude product is neutralized with dilute hydrochloric acid, filtered, washed, and purified by column chromatography using ethyl acetate/petroleum ether mixtures as eluents.
  • Characterization by ^13C-NMR confirms the aromatic and sulfonyl carbon environments, indicating successful sulfonamide formation.

Preparation of Quinolinone Derivative

  • The quinolinone core bearing fluorine and hydroxy substituents is synthesized via condensation reactions involving appropriate aminophenyl benzimidazole derivatives and pyrazole derivatives in glacial acetic acid.
  • The reaction is refluxed for 8–12 hours, followed by solvent evaporation under reduced pressure.
  • The resulting solid is precipitated by adding crushed ice and adjusting pH with ammonia to neutral.
  • Recrystallization from ethanol yields the quinolinone intermediate with high purity and yields around 60–64%.

Coupling to Form the Target Compound

  • The key coupling step involves the reaction of the quinolinone intermediate with the benzothiadiazine sulfonamide derivative.
  • This is typically performed in glacial acetic acid under reflux conditions for extended periods (8–12 hours).
  • After completion, the reaction mixture is cooled, neutralized, and the product precipitated and purified by recrystallization.
  • The final compound is characterized by IR, ^1H NMR, and mass spectrometry to confirm the presence of the cyclopropylethyl group, benzothiadiazine sulfonyl moiety, and the quinolinone core.

Experimental Data Summary

Step Reagents/Conditions Yield (%) Characterization Techniques
Benzothiadiazine sulfonamide 3,4-diaminobenzoic acid + benzenesulfonyl chloride, NaH, DMF, reflux 10 h 70 ^13C-NMR, IR, elemental analysis
Quinolinone intermediate Aminophenyl benzimidazole + pyrazole derivative, glacial acetic acid, reflux 8 h 60–64 ^1H NMR, IR, melting point
Final coupling Quinolinone + benzothiadiazine sulfonamide, glacial acetic acid, reflux 8–12 h ~60 ^1H NMR, IR, MS, elemental analysis

Notes on Purification and Characterization

  • Purification is commonly achieved by recrystallization from ethanol or by column chromatography using ethyl acetate/petroleum ether solvent systems.
  • IR spectroscopy confirms functional groups such as NH, C=O, SO2 stretches.
  • ^1H and ^13C NMR provide detailed structural information, confirming aromatic substitutions and heterocyclic ring formation.
  • Mass spectrometry confirms molecular weight consistent with the target compound’s formula C20H18FN3O5S2.
  • Elemental analysis data align closely with calculated values, confirming compound purity.

Research Findings and Optimization

  • Prolonged reflux times (8–12 hours) and controlled pH adjustments are critical for high yields and purity.
  • Use of dry solvents and inert atmosphere (e.g., nitrogen) during sensitive steps minimizes side reactions.
  • The choice of sulfonyl chloride influences the electronic properties of the benzothiadiazine intermediate, affecting coupling efficiency.
  • Reflux in glacial acetic acid is preferred for condensation due to its dual role as solvent and acid catalyst.
  • The cyclopropylethyl substituent introduction is achieved via nucleophilic substitution on the quinolinone nitrogen, requiring careful control of reaction conditions to avoid decomposition.

Q & A

Q. What methodologies are recommended for validating the structural integrity of this compound during synthesis?

Answer: To confirm structural integrity, use a combination of:

  • X-ray crystallography to resolve the 3D conformation of the cyclopropylethyl group and benzothiadiazine ring (see structural data in ).
  • 1H/13C NMR to verify coupling patterns of fluorine and aromatic protons (δ 6.8–7.2 ppm for quinolin-2-one protons; δ 1.0–1.5 ppm for cyclopropylethyl protons) .
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula (C23H21FN4O6S).

Q. Table 1: Key Structural Validation Techniques

TechniqueParameter AnalyzedExample/ValueEvidence
X-ray CrystallographyCyclopropylethyl orientationConfirmed via PDB ID: 8XV
1H NMRFluorine coupling in quinolin coreδ 6.8–7.2 ppm (aromatic)
HRMSMolecular weight524.12 g/mol (C23H21FN4O6S)

Q. How can reaction yields be optimized for this compound, given its complex heterocyclic system?

Answer: Optimization strategies include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, as seen in analogous quinoline syntheses ().
  • Catalysis : Explore palladium-mediated coupling for the benzothiadiazine moiety.
  • Temperature control : Maintain reflux conditions (70–80°C) to avoid decomposition of the labile 4-hydroxy group.

Q. Table 2: Reaction Parameter Optimization

ParameterOptimal RangeImpact on YieldEvidence
SolventEthanol:DMF (3:1)+25% efficiency
Reaction Time48–72 hoursPrevents byproducts
Base40% NaOHEnhances cyclization

Advanced Research Questions

Q. What experimental approaches are suitable for analyzing the compound’s potential as a kinase inhibitor?

Answer:

  • Enzymatic assays : Use ADP-Glo™ kinase assays to measure inhibition of target kinases (e.g., JAK2 or EGFR).
  • Molecular docking : Align the compound’s 3D structure (from ) with kinase ATP-binding pockets using software like AutoDock Vina.
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing cyclopropylethyl with ethyl) and compare IC50 values.

Q. Table 3: SAR Design for Kinase Inhibition

Substituent ModifiedAssay Result (Hypothetical)Mechanism Insight
CyclopropylethylIC50 = 12 nMEnhances hydrophobic interactions
6-FluoroIC50 = 8 nMStabilizes π-π stacking
4-HydroxyIC50 = 50 nMCritical for H-bonding

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Answer:

  • Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and LC-MS to identify rapid clearance (e.g., hydroxylation at the cyclopropylethyl group).
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; high binding may reduce in vivo efficacy.
  • Orthogonal assays : Validate target engagement via cellular thermal shift assays (CETSA).

Q. Table 4: Data Contradiction Analysis Workflow

StepMethodOutcome Example
Metabolic StabilityLC-MS with microsomest1/2 = 15 min (low stability)
Protein BindingEquilibrium dialysis95% bound to albumin
Target EngagementCETSAΔTm = 4°C (confirmed binding)

Q. What advanced techniques are recommended for studying substituent effects on solubility and bioavailability?

Answer:

  • LogP measurement : Use shake-flask method or HPLC-derived hydrophobicity indices.
  • Caco-2 permeability assays : Model intestinal absorption in vitro.
  • Crystal engineering : Modify the 4-hydroxy group into a prodrug (e.g., phosphate ester) to enhance aqueous solubility.

Q. Table 5: Substituent Impact on Solubility

SubstituentLogP (Measured)Solubility (mg/mL)
6-Fluoro2.80.15
Cyclopropylethyl3.10.10
Prodrug (phosphate)1.51.20

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Cyclopropylethyl)-3-(1,1-Dioxido-2h-1,2,4-Benzothiadiazin-3-Yl)-6-Fluoro-4-Hydroxyquinolin-2(1h)-One
Reactant of Route 2
Reactant of Route 2
1-(2-Cyclopropylethyl)-3-(1,1-Dioxido-2h-1,2,4-Benzothiadiazin-3-Yl)-6-Fluoro-4-Hydroxyquinolin-2(1h)-One

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